Methyl 3,4-O-Isopropylidene-D-lyxonate

Übersicht

Beschreibung

Methyl 3,4-O-Isopropylidene-D-lyxonate is a sugar-derived chiral building block with the molecular formula C9H16O6 and a molecular weight of 220.22 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its role in the synthesis of various chiral molecules, which are essential in the development of pharmaceuticals and other fine chemicals .

Vorbereitungsmethoden

The synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate typically involves the protection of the hydroxyl groups in D-lyxose, followed by esterification. The isopropylidene group is introduced to protect the 3,4-hydroxyl groups, and the methyl ester is formed through esterification reactions .

Analyse Chemischer Reaktionen

Methyl 3,4-O-Isopropylidene-D-lyxonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 3,4-O-Isopropylidene-D-lyxonate is widely used in scientific research due to its role as a chiral building block. Its applications include:

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3,4-O-Isopropylidene-D-lyxonate involves its role as a chiral building block. It interacts with various molecular targets and pathways, depending on the specific application. In drug synthesis, it helps in creating chiral centers, which are crucial for the biological activity of many pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Methyl 3,4-O-Isopropylidene-D-lyxonate is unique due to its specific structure and chiral properties. Similar compounds include:

Methyl 2,3-O-Isopropylidene-D-ribofuranoside: Another sugar-derived chiral building block with different protective groups.

Methyl 3,4-O-Isopropylidene-D-xylofuranoside: Similar in structure but derived from D-xylose instead of D-lyxose.

These compounds share similar applications but differ in their specific chemical properties and reactivity .

Biologische Aktivität

Methyl 3,4-O-Isopropylidene-D-lyxonate is a chiral sugar-derived compound with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, focusing on its synthesis, cytotoxic effects, and its role as a biochemical reagent.

This compound is characterized by the molecular formula and a molecular weight of 190.19 g/mol. It is primarily synthesized through the protection of hydroxyl groups in D-lyxose, allowing for further derivatization and use in various biochemical applications . The compound serves as an intermediate in synthesizing more complex sugars and glycoconjugates.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, research involving lactone derivatives has shown that compounds with similar structural features exhibit significant cytotoxicity towards melanoma (WM266) and cervical cancer (HeLa) cells. These studies often assess the half-maximal inhibitory concentration (IC50) values to determine potency.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | WM266 | TBD |

| Methyl 3,4-O-Isopropylidene-L-threonate | HeLa | TBD |

| Lactone Derivative A | WM266 | 4.2 ± 0.6 |

| Lactone Derivative B | HeLa | 11.2 ± 6 |

Note: TBD indicates that specific IC50 values for this compound are yet to be reported in available literature.

The cytotoxic effects of this compound are thought to stem from its ability to interfere with cellular processes such as proliferation and apoptosis. Studies indicate that lactones derived from sugars can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .

The biological activity of this compound may be attributed to its structural similarities with naturally occurring sugars that participate in cellular signaling pathways. These pathways are crucial for cell growth and differentiation. The compound's interaction with glycan-binding proteins could also play a role in modulating immune responses or influencing tumor microenvironments .

Case Studies

- Cytotoxicity in Melanoma Cells : A study evaluated the effects of various lactones on WM266 melanoma cells, measuring their cytotoxicity and selectivity against healthy fibroblast cells. The results indicated that certain derivatives exhibited lower IC50 values than others, highlighting the potential for targeted therapies using sugar-derived compounds .

- Glycobiology Applications : this compound is utilized in glycobiology research due to its role as a precursor for synthesizing glycosylated compounds. Its application extends to studying glycan structures and their biological functions, which are critical in understanding disease mechanisms .

Eigenschaften

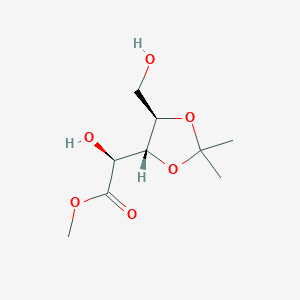

IUPAC Name |

methyl (2S)-2-hydroxy-2-[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSNEUMZNDKSTN-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C(=O)OC)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)[C@@H](C(=O)OC)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654526 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359437-02-8 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.